PIM-1 Kinase Inhibition: Thieno[2,3-b]pyridine Derivatives Achieve Low Nanomolar IC50 Unattainable by Monocyclic Pyridine Analogs
In a direct within-study scaffold comparison, thieno[2,3-b]pyridine derivative 8d achieved PIM-1 kinase IC50 = 0.019 µM, whereas the most potent pyridine-based compound in the same series (compound I) showed IC50 = 0.050 µM, representing a 2.6-fold potency advantage for the fused thienopyridine scaffold over the monocyclic pyridine scaffold [1]. Furthermore, thieno[2,3-b]pyridine compound 5b demonstrated broad NCI 60-cell-line panel activity with GI50 values of 0.302–3.57 µM across the majority of tested tumor cell lines, confirming that the enhanced enzymatic potency translates to cellular efficacy [1].
| Evidence Dimension | PIM-1 kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Thieno[2,3-b]pyridine derivative 8d: IC50 = 0.019 µM |
| Comparator Or Baseline | Pyridine derivative (compound I): IC50 = 0.050 µM; thieno[2,3-b]pyridine derivatives 5b, 15e, 10c, 13h: IC50 = 0.044, 0.083, 0.128, 0.479 µM respectively |
| Quantified Difference | 2.6-fold more potent than the best pyridine analog; 8d is 25-fold more potent than 13h (least active thieno[2,3-b]pyridine analog) |
| Conditions | In vitro PIM-1 kinase enzymatic assay; NCI 60 cell line panel at single dose (10 µM) and five-dose testing |
Why This Matters
Procurement of the thieno[2,3-b]pyridine scaffold over simple pyridine enables access to sub-20-nM PIM-1 inhibitory potency, which is critical for programs requiring potent lead matter with validated cellular translation.
- [1] Abdelaziz ME, El-Miligy MMM, Fahmy SM, Mahran MA, Hazzaa AA. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorg Chem. 2018;80:674-692. doi:10.1016/j.bioorg.2018.07.024. PMID: 30064079. View Source
